4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, is a natural aroma compound recognized for its sweet, caramel-like odor. [] It is a key flavor component found in various fruits like strawberries, pineapples, and mangoes. [, , , ] It significantly contributes to the sensory qualities of numerous fruits and is highly valued in the food industry. [] While naturally occurring, HDMF is also formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking. [, , , , , , , ]
Tautomerism: HDMF exhibits keto-enol tautomerism, where it interconverts between its keto and enol forms. [] This process is influenced by pH, with the enol form being favored under acidic conditions and the keto form under basic conditions. [] This tautomerism influences HDMF's reactivity and stability.
Glucosylation: In strawberries, HDMF can be glucosylated by enzymes like UDP-glucose: HDMF glucosyltransferases, forming HDMF β-d-glucoside, a flavorless derivative. [, ] This process plays a role in regulating the concentration of free HDMF and thus the flavor of the fruit. [, ]
Methylation: HDMF can be methylated to form 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), also known as mesifurane, by a S-adenosyl-L-methionine-dependent O-methyltransferase. [] This enzymatic methylation contributes to the overall aroma profile of fruits like strawberries. []
While HDMF itself is not associated with a specific biological mechanism of action in the context of the provided abstracts, its formation and metabolism in plants are influenced by enzymatic activities. For instance, the enzyme FaEO catalyzes the reduction of HMMF to form HDMF in a NAD(P)H-dependent manner. [] This enzymatic reaction involves the transfer of a hydride ion from NAD(P)H to the exocyclic double bond of HMMF, leading to the formation of HDMF. [] Understanding the mechanism of action of these enzymes is crucial for the biotechnological production of HDMF and the manipulation of fruit flavor profiles.
Appearance: HDMF is often described as a colorless to pale yellow liquid or solid with a distinct caramel-like odor. [, , ]
Solubility: It is soluble in water and organic solvents like ethanol and ether. [, ]
Stability: The stability of HDMF is influenced by pH. It is most stable under slightly acidic conditions (pH 4-5). [] Under alkaline conditions, it undergoes rapid degradation. []
Volatility: HDMF is a volatile compound, which contributes to its role as an aroma component in foods. [, , ]
Food Industry: HDMF is a valuable flavoring agent used in various food products due to its sweet, caramel-like aroma. [, ] It enhances the flavor profile of foods and beverages.
Flavor Research: Understanding the formation, metabolism, and sensory properties of HDMF is crucial for flavor research, particularly in fruits and processed foods. [, , , , , , , , ]
Plant Science: Research on HDMF biosynthesis in plants like strawberries provides insights into the metabolic pathways and enzymes involved in fruit flavor development. [, , , , ] This knowledge can be applied to improve fruit flavor through breeding or genetic engineering.
Biotechnology: The enzymatic synthesis of HDMF using enzymes like FaEO holds potential for the biotechnological production of this flavor compound. []
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